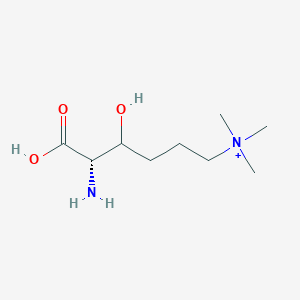
3-Hydroxy-N6,N6,N6-trimethyl-L-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N6, N6, N6-trimethyl-L-lysine belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. 3-Hydroxy-N6, N6, N6-trimethyl-L-lysine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, 3-hydroxy-N6, N6, N6-trimethyl-L-lysine is primarily located in the mitochondria. 3-Hydroxy-N6, N6, N6-trimethyl-L-lysine participates in a number of enzymatic reactions. In particular, 3-Hydroxy-N6, N6, N6-trimethyl-L-lysine and succinic acid can be biosynthesized from N6, N6, N6-trimethyl-L-lysine and oxoglutaric acid through the action of the enzyme trimethyllysine dioxygenase, mitochondrial. In addition, 3-Hydroxy-N6, N6, N6-trimethyl-L-lysine can be converted into glycine and 4-trimethylammoniobutanal through its interaction with the enzyme serine hydroxymethyltransferase, cytosolic. In humans, 3-hydroxy-N6, N6, N6-trimethyl-L-lysine is involved in carnitine synthesis pathway.
3-hydroxy-N(6),N(6),N(6)-trimethyl-L-lysine is the 3-hydroxy derivative of N(6),N(6),N(6)-trimethyl-L-lysine It has a role as a human metabolite and a mouse metabolite. It is a quaternary ammonium ion and a N(6),N(6),N(6)-trimethyl-L-lysine. It is a tautomer of a 3-hydroxy-N(6),N(6),N(6)-trimethyl-L-lysine zwitterion.
Propiedades
Fórmula molecular |
C9H21N2O3+ |
|---|---|
Peso molecular |
205.27 g/mol |
Nombre IUPAC |
[(5S)-5-amino-5-carboxy-4-hydroxypentyl]-trimethylazanium |
InChI |
InChI=1S/C9H20N2O3/c1-11(2,3)6-4-5-7(12)8(10)9(13)14/h7-8,12H,4-6,10H2,1-3H3/p+1/t7?,8-/m0/s1 |
Clave InChI |
ZRJHLGYVUCPZNH-MQWKRIRWSA-O |
SMILES |
C[N+](C)(C)CCCC(C(C(=O)O)N)O |
SMILES isomérico |
C[N+](C)(C)CCCC([C@@H](C(=O)O)N)O |
SMILES canónico |
C[N+](C)(C)CCCC(C(C(=O)O)N)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















